(2-Morpholinopyridin-3-yl)methanamine is a chemical compound characterized by its unique structure, which incorporates a morpholine ring and a pyridine moiety. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound is classified under the category of amines and heterocycles, specifically as a substituted pyridine derivative. It can be synthesized from commercially available precursors, making it accessible for research purposes. The chemical structure can be represented by the following International Chemical Identifier (InChI): InChI=1S/C9H12N2O/c1-2-8(10)9-7-5-11-4-3-6-12-9/h3-7,10H,2H2,1H3
.
The synthesis of (2-Morpholinopyridin-3-yl)methanamine typically involves several steps:
The molecular formula for (2-Morpholinopyridin-3-yl)methanamine is . Its molecular weight is approximately 164.20 g/mol. The structure features:
(2-Morpholinopyridin-3-yl)methanamine participates in various chemical reactions due to its functional groups:
The mechanism of action for (2-Morpholinopyridin-3-yl)methanamine primarily revolves around its ability to interact with biological targets:
Research indicates that derivatives of this compound exhibit antibacterial properties, suggesting that it may interfere with bacterial growth mechanisms .
(2-Morpholinopyridin-3-yl)methanamine has potential applications in:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0